2',3',4'-Trifluorophenacyl chloride
Overview
Description
2’,3’,4’-Trifluorophenacyl chloride is an organic compound with the molecular formula C8H4ClF3O It is a derivative of phenacyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’-Trifluorophenacyl chloride typically involves the chlorination of 2’,3’,4’-trifluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of 2’,3’,4’-Trifluorophenacyl chloride can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’-Trifluorophenacyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2’,3’,4’-trifluoroacetophenone and hydrochloric acid.
Reduction: It can be reduced to 2’,3’,4’-trifluorophenethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted trifluorophenacyl derivatives.
Hydrolysis: Yields 2’,3’,4’-trifluoroacetophenone.
Reduction: Forms 2’,3’,4’-trifluorophenethyl alcohol.
Scientific Research Applications
2’,3’,4’-Trifluorophenacyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications due to its reactive nature.
Mechanism of Action
The mechanism of action of 2’,3’,4’-Trifluorophenacyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effect of the trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’-Trifluorobenzoyl chloride: Similar in structure but lacks the phenacyl group.
2’,3’,4’,5’-Tetrafluorophenacyl chloride: Contains an additional fluorine atom, which further enhances its reactivity.
2’,3’,4’-Trifluorophenyl isocyanate: Contains an isocyanate group instead of a carbonyl chloride group
Uniqueness
2’,3’,4’-Trifluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials with enhanced performance characteristics .
Properties
IUPAC Name |
2-chloro-1-(2,3,4-trifluorophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWALIDMPLINDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.